molecular formula C11H22N2O2 B4840882 N,N'-di(propan-2-yl)pentanediamide

N,N'-di(propan-2-yl)pentanediamide

Cat. No.: B4840882
M. Wt: 214.30 g/mol
InChI Key: SKQNLRDCIVMTDF-UHFFFAOYSA-N
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Description

N,N'-Di(propan-2-yl)pentanediamide (CAS: 4107-98-6) is a diamide compound featuring a pentanediamide backbone with two isopropyl (propan-2-yl) groups attached to the terminal nitrogen atoms. Its molecular formula is C12H19N, with a molecular weight of 177.29 g/mol .

Properties

IUPAC Name

N,N'-di(propan-2-yl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8(2)12-10(14)6-5-7-11(15)13-9(3)4/h8-9H,5-7H2,1-4H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQNLRDCIVMTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N,N’-di(propan-2-yl)pentanediamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming stable complexes . This interaction can influence various biochemical processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Amido Podands for Technetium Extraction

Compounds such as N,N,N',N'-tetrabutyl-3-oxa-pentanediamide (TBOPDA) and N,N,N',N'-tetraisobutyl-3-oxa-pentanediamide (TiBOPDA) share the pentanediamide core but differ in substituents (butyl vs. isobutyl) and ether linkages. Key findings include:

  • Extraction Efficiency: At 25°C and 2.0 M HNO₃, TBOPDA (0.1 M) and TiBOPDA (0.2 M) exhibit extraction constants ($K{ex}$) of 18.5 and 19.2, respectively, outperforming N,N,N',N'-tetrabutyl-3,6-dioxa-octanediamide (TBDOODA) ($K{ex} = 4.9$) .
  • Thermodynamics : The extraction process is exothermic ($\Delta H < 0$), with TiBOPDA showing slightly higher entropy ($\Delta S$) due to isobutyl steric effects .
Compound Substituents $K_{ex}$ (25°C, 2.0 M HNO₃) Key Application
TBOPDA Tetrabutyl, ether 18.5 Tc extraction from HNO₃
TiBOPDA Tetraisobutyl, ether 19.2 Tc extraction
TBDOODA Tetrabutyl, two ethers 4.9 Less efficient extraction

Cytotoxic Bis-Amide Derivatives

A series of 2-(4-methylbenzenesulphonamido)pentanediamide derivatives (e.g., compounds 5a–5l ) were evaluated for cytotoxicity in cancer cell lines. Key observations:

  • Low Cytotoxicity : Compounds with 3-chlorophenyl (5c) , 3-bromophenyl (5d) , or 2-chlorophenyl (5j) substituents showed minimal cytotoxicity (IC₅₀ > 100 μM) across all tested cell lines .
  • High Cytotoxicity : Derivatives with 4-nitrophenyl (5h, 5i) or diphenyl (5b) groups exhibited potent activity (IC₅₀ < 10 μM), attributed to electron-withdrawing groups enhancing cellular uptake .
Compound Substituents Cytotoxicity (IC₅₀ Range) Notable Cell Line Activity
5c 3-chlorophenyl >100 μM Universal low activity
5d 3-bromophenyl >100 μM Universal low activity
5h 4-nitrophenyl <10 μM High in OVCAR-3, K-562
5b Diphenyl <10 μM Broad-spectrum activity

Hydroxylated and Functionalized Analogs

  • No direct data on applications are available, but hydroxylation often enhances biodegradability .
  • 2-[[(E)-3-(Furan-2-yl)prop-2-enoyl]amino]-N,N'-di(propan-2-yl)pentanediamide: The furan moiety introduces π-conjugation, which could influence photophysical properties or coordination chemistry .

Structural and Functional Insights

  • Steric Effects : Bulky isopropyl groups in N,N'-di(propan-2-yl)pentanediamide may hinder intermolecular interactions, reducing crystallinity compared to linear alkyl analogs like TBOPDA.
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups in 5h) enhance cytotoxicity by stabilizing charge-transfer interactions with biological targets .
  • Solubility: Hydroxylated analogs (e.g., CAS 90149-53-4) likely exhibit higher aqueous solubility than nonpolar derivatives like TBOPDA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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